Physicochemical Divergence from Parent Phthalazinone
The target compound's molecular weight (243.26 g/mol) is substantially higher than that of the unsubstituted phthalazin-1(2H)-one (146.15 g/mol), a difference of +97.11 g/mol (66% increase). This is accompanied by an increase in the number of hydrogen-bond acceptors from 2 to 4 and the addition of a lipophilic pyrrolidine ring, which together alter LogP and solubility parameters critical for biological assay compatibility [1].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 243.26 g/mol; HBA = 4 (two carbonyl O, one amide N, one pyridazine N); HBD = 1 (lactam NH) |
| Comparator Or Baseline | Phthalazin-1(2H)-one: MW = 146.15 g/mol; HBA = 2; HBD = 1 |
| Quantified Difference | ΔMW = +97.11 g/mol (+66%); ΔHBA = +2 |
| Conditions | Calculated from standard atomic masses; HBA/HBD based on functional group analysis |
Why This Matters
Accurate molecular weight and HBA/HBD counts are essential for molarity calculations, solubility predictions, and receptor-ligand interaction modeling; using the wrong analog can lead to dosing errors and assay failure.
- [1] PubChem Compound Summary for phthalazin-1(2H)-one, CID 12425. View Source
